2-Chloro-5-methoxyquinazolin-4-amine
Description
Significance of Quinazoline (B50416) Scaffolds in Modern Medicinal Chemistry
The quinazoline core, a bicyclic aromatic heterocycle, is a structure of immense interest in pharmaceutical chemistry. researchgate.net Its derivatives are recognized for a vast array of pharmacological activities, solidifying their status as a "privileged scaffold" in drug discovery. This prominence is due to their ability to interact with a wide range of biological targets with high affinity and specificity.
Quinazoline-based compounds have been successfully developed into approved drugs for various therapeutic areas. researchgate.net A significant portion of research has focused on their potential as anticancer agents. nih.govbldpharm.com Many quinazoline derivatives function as protein kinase inhibitors, which can interfere with the signaling pathways that control tumor growth and proliferation. derpharmachemica.com Beyond oncology, the quinazoline framework is integral to compounds exhibiting anti-inflammatory, antibacterial, antifungal, antiviral, antihypertensive, and analgesic properties. researchgate.netderpharmachemica.com
The versatility of the quinazoline ring system allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological profile of the molecule to achieve desired therapeutic effects and optimize absorption, distribution, metabolism, and excretion (ADME) properties. derpharmachemica.comnih.gov This synthetic accessibility and the diverse biological activities make the quinazoline scaffold a continuing focus of intensive research for generating new, effective, and safer medicinal agents. nih.govbldpharm.com
Contextual Overview of 2-Chloro-5-methoxyquinazolin-4-amine within Quinazoline Research
While the broader quinazoline family is extensively studied, academic research focusing specifically on the biological activities of this compound is limited. Its primary role in the scientific literature appears to be that of a chemical intermediate or a building block for the synthesis of more complex molecules.
The structural features of this compound—a chlorine atom at the 2-position, an amino group at the 4-position, and a methoxy (B1213986) group at the 5-position—are significant in the context of medicinal chemistry. The 2,4-disubstituted quinazoline pattern is a common feature in many biologically active compounds. The chlorine atom at the C2 position can serve as a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to create a library of new derivatives. scispace.com The 4-amino group is a crucial pharmacophoric element, known to be important for the interaction of many quinazoline derivatives with their biological targets, such as the ATP-binding site of kinases.
For instance, research into related structures like 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives has highlighted their potential as anti-inflammatory agents. derpharmachemica.com Similarly, other studies on 4-anilinoquinazolines, which share the 4-amino linkage, have been pursued for their potential as kinase inhibitors in cancer therapy. nih.gov Although these examples have different substitution patterns, they underscore the general strategy of using the 2-chloro-4-aminoquinazoline core to develop new therapeutic candidates. The 5-methoxy substitution on the benzene (B151609) ring portion of the quinazoline can also influence the molecule's electronic properties, solubility, and metabolic stability, potentially modulating its biological activity.
Chemical Compound Data
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈ClN₃O |
| Molecular Weight | 209.64 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC1=CC=CC2=C1C(=NC(=N2)N)Cl |
| CAS Number | 1379329-05-1 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methoxyquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-14-6-4-2-3-5-7(6)8(11)13-9(10)12-5/h2-4H,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIVMZNTWHLBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NC(=N2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001284681 | |
| Record name | 4-Quinazolinamine, 2-chloro-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192323-45-8 | |
| Record name | 4-Quinazolinamine, 2-chloro-5-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192323-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinazolinamine, 2-chloro-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Reactivity
Established Synthetic Pathways for 2-Chloro-5-methoxyquinazolin-4-amine and Related Analogs
The construction of the this compound molecule relies on a series of well-established organic reactions. These pathways are designed to build the heterocyclic system and introduce the desired substituents in a controlled manner.
The formation of the fundamental quinazoline (B50416) ring system is most commonly achieved through the cyclization of anthranilic acid derivatives. A prevalent method involves the reaction of an appropriately substituted anthranilic acid with a source of carbon and nitrogen. For instance, heating an anthranilic acid with formamide is a direct approach to producing quinazolin-4(3H)-ones stackexchange.com. Another versatile method is the condensation of anthranilic acid with urea, which upon heating, yields quinazoline-2,4-diones stackexchange.com. These foundational structures then serve as precursors for further modifications.
A general representation of the cyclization of an anthranilic acid derivative to a quinazolinone is depicted below:
Scheme 1: General cyclization of anthranilic acid to form a quinazolin-4(3H)-one.
For the synthesis of the target molecule, an analogue of 2-amino-6-methoxybenzoic acid would be the logical starting material. Its reaction with a suitable cyclizing agent like urea or a derivative would lead to the formation of the 5-methoxy-substituted quinazolinone core. Lewis acids can also be employed to promote such cyclization reactions researchgate.net.
Once the quinazolinone core is established, the next critical step is the introduction of the chlorine atom at the 2-position and the amine group at the 4-position. This is typically achieved through a two-step process involving chlorination followed by a regioselective nucleophilic substitution.
The chlorination of the precursor, such as a 5-methoxyquinazoline-2,4-dione, is commonly carried out using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) indianchemicalsociety.com. This reaction converts the hydroxyl groups of the dione into chloro groups, yielding a 2,4-dichloro-5-methoxyquinazoline intermediate. The reaction of quinazolones with POCl₃ can proceed in stages, with initial phosphorylation followed by chlorination upon heating nih.gov.
Following the formation of the dichloro intermediate, the subsequent step is a regioselective nucleophilic aromatic substitution (SNAr) to introduce the amino group at the 4-position. It is well-documented that the C4 position of 2,4-dichloroquinazolines is significantly more reactive towards nucleophiles than the C2 position. This regioselectivity is attributed to the electronic properties of the quinazoline ring system stackexchange.comnih.gov. By carefully controlling the reaction conditions, such as temperature and stoichiometry, ammonia or an ammonia equivalent can selectively displace the chlorine atom at C4, leaving the C2-chloro group intact stackexchange.com. This selective amination is a crucial step in the synthesis of the target compound.
The methoxy (B1213986) group at the 5-position is typically incorporated from the outset of the synthesis, starting with a correspondingly substituted anthranilic acid derivative, such as 2-amino-6-methoxybenzoic acid. This approach ensures the correct positioning of the methoxy group on the benzene (B151609) portion of the quinazoline ring.
The primary amine group at the 4-position is introduced via nucleophilic substitution of the 4-chloro group, as previously described. The reaction is generally carried out by treating the 2,4-dichloro-5-methoxyquinazoline with a source of ammonia, such as ammonia gas, an alcoholic solution of ammonia, or ammonium hydroxide, in a suitable solvent. The use of excess ammonia is common to drive the reaction to completion and to neutralize the hydrogen chloride byproduct chemguide.co.uk.
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, reaction time, and the nature and stoichiometry of reagents and catalysts.
For the cyclization step, the choice of the cyclizing agent and the reaction temperature can significantly impact the yield of the quinazolinone core. In the chlorination step, the ratio of POCl₃ to the quinazolinone substrate and the reaction temperature are critical to ensure complete conversion while minimizing side reactions researchgate.net. The use of a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), can be beneficial in scavenging the generated acid and facilitating the reaction researchgate.net.
In the final amination step, the concentration of ammonia, the solvent, and the reaction temperature are crucial for achieving high regioselectivity and yield. Optimization studies for similar 4-aminoquinazoline syntheses have explored various catalysts and reaction media to improve efficiency journalirjpac.comfrontiersin.org.
Below is a table summarizing typical conditions that can be optimized for the key synthetic steps.
| Step | Variable Parameter | Typical Range/Options | Effect on Reaction |
| Cyclization | Temperature | 100-180 °C | Higher temperatures often favor cyclization but can lead to decomposition. |
| Catalyst | Lewis acids (e.g., BF₃·OEt₂) | Can lower the required reaction temperature and improve yield. | |
| Chlorination | Reagent | POCl₃, POCl₃/PCl₅, SOCl₂/DMF | Choice of reagent can affect reactivity and ease of workup. |
| Temperature | Reflux | Ensures complete conversion of the hydroxyl groups to chlorides. | |
| Amination | Ammonia Source | NH₃ (gas), NH₃ in alcohol, NH₄OH | The choice of ammonia source can influence reaction rate and workup. |
| Temperature | Room temperature to moderate heating | Higher temperatures can lead to substitution at the C2 position. | |
| Solvent | Alcohols, Dioxane, DMF | Solvent polarity can affect the rate of nucleophilic substitution. |
Chemical Transformations and Reactivity Profiles of this compound
The chemical reactivity of this compound is primarily dictated by the presence of the chloro group at the 2-position, which is susceptible to nucleophilic substitution.
The chlorine atom at the 2-position of the this compound ring is less reactive than the 4-chloro group in the 2,4-dichloro precursor. However, it can still be displaced by a variety of nucleophiles under more forcing conditions, such as higher temperatures or the use of a strong base or catalyst. This reactivity allows for the introduction of a wide range of substituents at the 2-position, making it a versatile intermediate for the synthesis of diverse quinazoline derivatives.
Common nucleophiles that can displace the 2-chloro group include amines, alcohols, and thiols. The reaction with various amines, for instance, leads to the formation of 2,4-diaminoquinazoline derivatives. The reactivity of the 2-chloro position can be influenced by the nature of the nucleophile and the specific reaction conditions employed.
The following table provides examples of nucleophilic substitution reactions at the 2-position of a 2-chloro-4-aminoquinazoline scaffold.
| Nucleophile | Reagent | Product Type |
| Primary/Secondary Amine | R¹R²NH | 2,4-Diaminoquinazoline |
| Alcohol/Phenol | R-OH / Ar-OH | 2-Alkoxy/Aryloxy-4-aminoquinazoline |
| Thiol/Thiophenol | R-SH / Ar-SH | 2-Alkylthio/Arylthio-4-aminoquinazoline |
This reactivity profile underscores the utility of this compound as a valuable building block in the synthesis of more complex and potentially biologically active molecules.
Reactivity Involving Methoxy Substituents
The methoxy group at the 5-position of the quinazoline ring is a significant functional group that can undergo specific chemical transformations. One of the primary reactions involving this group is O-demethylation, which converts the methoxy ether into a hydroxyl group. This reaction is typically achieved under acidic conditions, often employing strong acids like hydrobromic acid or boron tribromide.
Detailed research findings on the O-demethylation of various electron-rich aromatic heterocycles indicate that reaction conditions can be tailored to achieve selective cleavage. For instance, the use of milder reagents might be necessary to avoid unwanted side reactions on the quinazoline core or with the other substituents.
Table 1: O-Demethylation Reagents and General Applicability
| Reagent | General Reaction Conditions | Notes |
|---|---|---|
| Boron tribromide (BBr₃) | Typically in an inert solvent like dichloromethane at low temperatures. | Highly effective for cleaving aryl methyl ethers. |
| Hydrobromic acid (HBr) | Often used in acetic acid or as an aqueous solution at elevated temperatures. | A classic and potent reagent for ether cleavage. |
While specific studies on the O-demethylation of this compound are not extensively documented, the general principles of aryl ether cleavage provide a predictive framework for its reactivity.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the benzene ring portion of the quinazoline nucleus is a key reaction for further functionalization. The position of substitution is directed by the combined electronic effects of the existing substituents: the 2-chloro, 4-amino, and 5-methoxy groups.
The general order of reactivity for electrophilic substitution on an unsubstituted quinazoline ring is predicted to be 8 > 6 > 5 > 7 > 4 > 2. However, the substituents on this compound significantly modify this pattern.
Amino Group (-NH₂): The 4-amino group is a powerful activating group and is ortho-, para-directing. Due to its position on the pyrimidine ring, its primary influence is on the electronic properties of the quinazoline system as a whole, rather than directly on the benzene part.
Methoxy Group (-OCH₃): The 5-methoxy group is also a strong activating group and is ortho-, para-directing. It will strongly direct incoming electrophiles to the positions ortho and para to itself, which are the 6- and 8-positions.
Chloro Group (-Cl): The 2-chloro group is a deactivating group but is also ortho-, para-directing. Its influence on the benzene ring is transmitted through the heterocyclic system.
Considering these directing effects, the most likely positions for electrophilic attack on the benzene ring of this compound are the 6- and 8-positions. The 5-methoxy group, being a strong activating group, will exert a dominant influence, strongly favoring substitution at its ortho (6-position) and para (8-position) positions. The 8-position is generally more reactive in quinazolines, and the directing effect of the methoxy group reinforces this preference. The 6-position is also activated by the methoxy group.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Electrophilic Reaction | Predicted Major Product(s) | Rationale |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 2-Chloro-5-methoxy-8-nitroquinazolin-4-amine and 2-Chloro-5-methoxy-6-nitroquinazolin-4-amine | The strong activating and ortho-, para-directing effect of the 5-methoxy group directs the nitro group to the 6- and 8-positions. The inherent reactivity of the 8-position in quinazolines may favor the 8-nitro isomer. |
| Halogenation (e.g., Br₂/FeBr₃) | 2-Chloro-8-bromo-5-methoxyquinazolin-4-amine and 2-Chloro-6-bromo-5-methoxyquinazolin-4-amine | Similar to nitration, the 5-methoxy group directs the incoming halogen to the 6- and 8-positions. |
It is important to note that while these predictions are based on established principles of organic chemistry, the actual outcome of a reaction can be influenced by steric factors and the specific reaction conditions employed.
Spectroscopic and Solid State Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be assembled.
The ¹H NMR spectrum of 2-Chloro-5-methoxyquinazolin-4-amine is expected to show distinct signals corresponding to the protons of the substituted benzene (B151609) ring, the methoxy (B1213986) group, and the amine group. The aromatic region would likely feature a complex splitting pattern for the three adjacent protons on the benzene portion of the quinazoline (B50416) core (H-6, H-7, and H-8). The H-8 proton, being adjacent to a nitrogen atom, would typically appear furthest downfield. The methoxy group protons (-OCH₃) are anticipated to present as a sharp singlet, while the amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | ~7.0-7.2 | Doublet of doublets (dd) | J ≈ 7-9, 1-2 |
| H-7 | ~7.4-7.6 | Triplet (t) or Doublet of doublets (dd) | J ≈ 8-9 |
| H-8 | ~7.6-7.8 | Doublet of doublets (dd) | J ≈ 8-9, 1-2 |
| -OCH₃ | ~3.9-4.1 | Singlet (s) | N/A |
| -NH₂ | ~5.5-7.5 (broad) | Singlet (s, br) | N/A |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected. The carbons of the quinazoline ring system will resonate in the downfield region typical for aromatic and heterocyclic compounds. nih.govacs.org Carbons directly attached to electronegative atoms (C-2, C-4, C-5, and C-8a) will be shifted further downfield. rsc.orgrsc.org The carbonyl carbon in related quinazolin-4(3H)-one structures typically appears around 160-163 ppm. nih.govacs.org The carbon of the methoxy group is expected in the 55-60 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~155-158 |
| C-4 | ~160-163 |
| C-4a | ~115-118 |
| C-5 | ~152-155 |
| C-6 | ~110-115 |
| C-7 | ~130-135 |
| C-8 | ~118-122 |
| C-8a | ~148-151 |
| -OCH₃ | ~55-60 |
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (C₉H₈ClN₃O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. rsc.orgresearchgate.net A key feature in the low-resolution mass spectrum would be the isotopic pattern of the molecular ion (M⁺) peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), two peaks, [M]⁺ and [M+2]⁺, would be observed in an approximate 3:1 intensity ratio, which is a characteristic signature for a monochlorinated compound.
Table 3: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₉H₈ClN₃O |
| Molecular Weight | 209.63 g/mol |
| Monoisotopic Mass | 209.0356 Da |
| Predicted [M+H]⁺ (ESI) | 210.0434 Da |
| Isotopic Pattern | [M]⁺ and [M+2]⁺ peaks with ~3:1 ratio |
Infrared (IR) Spectroscopy for Functional Group Determination
Infrared spectroscopy is a valuable technique for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. The amino group (-NH₂) should give rise to symmetric and asymmetric stretching vibrations in the 3100-3500 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would appear just below 3000 cm⁻¹. The spectrum of the related compound 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) shows characteristic bands for these groups. researchgate.net The quinazoline ring itself will produce a series of C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ range. acs.org Furthermore, the C-O stretch of the aryl ether and the C-Cl stretch are expected at lower wavenumbers.
Table 4: Predicted Infrared (IR) Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3100 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |
| Quinazoline Ring | C=N / C=C Stretch | 1400 - 1650 |
| Aryl Ether (Ar-O-CH₃) | C-O Stretch | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) |
| Chloroalkane (Ar-Cl) | C-Cl Stretch | 700 - 850 |
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a single crystal, revealing bond lengths, bond angles, and intermolecular interactions.
Molecular Conformation and Intermolecular Interactions
However, based on the known structural chemistry of related 4-aminoquinazoline derivatives, a qualitative prediction of its structural features can be inferred. The quinazoline core is expected to be largely planar. The methoxy group at the 5-position will introduce some conformational flexibility, with the orientation of the methyl group relative to the aromatic ring being a key variable.
The primary sites for intermolecular interactions are the amino group at the 4-position, the nitrogen atoms within the quinazoline ring, and the chloro substituent at the 2-position. The amino group can act as a hydrogen bond donor, while the heterocyclic nitrogen atoms can act as hydrogen bond acceptors. It is therefore highly probable that N-H···N hydrogen bonds are a dominant feature in the crystal packing of this compound, potentially leading to the formation of dimers or extended chain structures, a common motif in related heterocyclic compounds. escholarship.orgnih.govresearchgate.net
Without specific experimental or computational data for this compound, any further discussion on bond lengths, bond angles, and specific intermolecular contact distances would be speculative.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for calculating the properties of molecules. Time-Dependent DFT (TD-DFT) is an extension of DFT that is employed to study excited states and predict spectroscopic properties.
Geometry Optimization and Electronic Structure Calculations
The first step in the computational analysis of 2-Chloro-5-methoxyquinazolin-4-amine involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. Using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of the molecule can be calculated. For quinazoline (B50416) derivatives, the planarity of the fused ring system is a key feature, and DFT calculations can precisely determine this.
Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These properties are crucial for understanding the reactivity and intermolecular interactions of the molecule.
Key Electronic Properties Calculable for this compound:
| Property | Description | Significance |
| HOMO (Highest Occupied Molecular Orbital) Energy | The energy of the outermost electron-containing orbital. | Indicates the ability of the molecule to donate electrons. A higher HOMO energy suggests a better electron donor. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energy of the first vacant orbital. | Indicates the ability of the molecule to accept electrons. A lower LUMO energy suggests a better electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in dipole-dipole interactions. |
| Mulliken and Natural Population Analysis (NPA) Charges | Distribution of electron density among the atoms. | Helps in identifying reactive sites within the molecule, such as those prone to electrophilic or nucleophilic attack. |
| Molecular Electrostatic Potential (MEP) Map | A visual representation of the electrostatic potential on the electron density surface. | Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). |
Studies on analogous quinazoline derivatives have utilized DFT to elucidate these properties, providing insights into their chemical behavior. nih.gov For instance, the MEP map of a related quinazoline would likely show negative potential around the nitrogen atoms of the quinazoline ring and the oxygen of the methoxy (B1213986) group, suggesting these as sites for hydrogen bonding.
Prediction of Spectroscopic Properties
TD-DFT is a powerful tool for predicting the spectroscopic characteristics of a molecule, which can then be compared with experimental data for validation of the computational model.
Spectroscopic Properties Predictable by TD-DFT:
| Spectrum | Predicted Properties | Significance |
| UV-Vis Absorption | Maximum absorption wavelengths (λmax) and oscillator strengths. | Provides information about the electronic transitions within the molecule. The predicted spectrum can be compared with an experimentally recorded UV-Vis spectrum to confirm the structure. |
| Infrared (IR) and Raman | Vibrational frequencies and intensities. | Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. The calculated IR and Raman spectra can aid in the structural elucidation of the synthesized compound by matching predicted peaks with experimental ones. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H and ¹³C). | The chemical environment of each nucleus determines its chemical shift. Predicted NMR spectra are invaluable for assigning signals in experimental spectra and confirming the molecular structure. |
For this compound, TD-DFT calculations would be instrumental in understanding its photophysical properties and in confirming its identity through comparison with experimental spectroscopic data.
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target.
Prediction of Binding Affinities and Ligand Binding Modes
In the context of this compound, molecular docking studies would involve selecting a relevant biological target, such as a kinase or a receptor implicated in a disease pathway. The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
The docking process would place the this compound molecule into the active site of the target protein in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy (in kcal/mol). A lower (more negative) binding energy suggests a more stable protein-ligand complex and potentially higher inhibitory activity.
For many quinazoline derivatives, a common target is the ATP-binding site of protein kinases. nih.gov Docking studies of analogous compounds have revealed that the quinazoline scaffold often forms key hydrogen bonds with the hinge region of the kinase. researchgate.net For this compound, it is plausible that the amino group at position 4 and one of the nitrogen atoms in the quinazoline ring could act as hydrogen bond donors and acceptors, respectively.
Analysis of Non-Covalent Interactions within Binding Sites
Beyond predicting binding affinity, molecular docking provides a detailed picture of the non-covalent interactions that stabilize the ligand within the binding site. These interactions are crucial for the specificity and strength of binding.
Types of Non-Covalent Interactions Analyzed in Docking Studies:
| Interaction Type | Description |
| Hydrogen Bonds | Formed between a hydrogen atom covalently bonded to an electronegative atom (like N or O) and another nearby electronegative atom. |
| Hydrophobic Interactions | Occur between nonpolar regions of the ligand and the protein, driven by the exclusion of water. |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |
| Cation-Pi Interactions | Electrostatic interaction between a cation and the face of an aromatic ring. |
By visualizing the docked pose of this compound, researchers can identify the specific amino acid residues in the target's active site that are involved in these interactions. This understanding is invaluable for structure-based drug design, as it allows for the rational modification of the ligand to enhance its binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Quinazoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds.
To develop a QSAR model for a series of quinazoline derivatives, a dataset of compounds with their experimentally determined biological activities (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its physicochemical, topological, and electronic properties.
Commonly Used Molecular Descriptors in QSAR:
| Descriptor Class | Examples |
| Physicochemical | LogP (lipophilicity), Molar Refractivity, Polar Surface Area (PSA) |
| Topological | Connectivity indices, Shape indices |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |
| Geometrical | Molecular volume, Surface area |
Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a QSAR equation is generated that links the descriptors to the biological activity. nih.govnih.gov
For instance, a hypothetical QSAR equation for a series of quinazoline-based enzyme inhibitors might look like:
pIC₅₀ = c₀ + c₁ * LogP + c₂ * PSA + c₃ * DipoleMoment
Where pIC₅₀ is the negative logarithm of the IC₅₀ value, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.
Such a model, once validated, could be used to predict the biological activity of this compound by calculating its specific descriptor values and inputting them into the equation. The insights gained from the QSAR model can also guide the design of new quinazoline derivatives with improved activity by indicating which structural features are most important for the desired biological effect. Studies on various quinazoline derivatives have successfully employed QSAR to guide the synthesis of more potent compounds. nih.govnih.gov
Structure Activity Relationship Sar Investigations of 2 Chloro 5 Methoxyquinazolin 4 Amine Derivatives
Impact of Quinazoline (B50416) Ring Substituents on Biological Activity
The biological profile of quinazoline derivatives is highly sensitive to the nature and position of substituents on the fused ring system. The chloro, methoxy (B1213986), and amino groups of the parent compound each play a distinct role in modulating the molecule's interaction with biological targets.
The presence of a halogen atom, such as the chloro group at the C-2 position, is a significant feature in many active quinazoline derivatives. Research has indicated that the inclusion of a chloro group can be advantageous for the biological activity of the compound. For instance, the discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine highlighted a potent inducer of apoptosis, underscoring the compatibility of the C-2 chloro substitution with high activity. nih.gov General studies on quinazolinone derivatives have also revealed that the presence of a halogen atom at various positions on the quinazoline ring can enhance antimicrobial activities. nih.gov This suggests that the electronegativity and size of the chlorine atom can contribute favorably to the binding affinity of the molecule to its target proteins.
Electron-donating groups, particularly methoxy (-OCH3) groups, have been shown to positively influence the biological activity of quinazoline derivatives. researchgate.net SAR studies suggest that compounds bearing electron-donating groups often exhibit more potent activity compared to those with electron-withdrawing groups. researchgate.net For example, a derivative featuring a 2-methoxyphenyl substitution demonstrated a remarkable antiproliferative profile against a majority of tested cancer cell lines. nih.gov
The position and number of methoxy groups are critical. While the 5-methoxy substitution is a key feature of the parent compound, other substitution patterns have been explored. For instance, some studies have focused on 5,6,7-trimethoxy quinazoline derivatives. researchgate.net However, it has also been observed that substitutions at the 6- and 7-positions of the quinazoline core can lead to a decrease in potency, suggesting that the specific location of the methoxy group is crucial for optimal activity. nih.gov Furthermore, the importance of the methoxy group itself is highlighted by findings that the demethylation of a methoxy derivative to its corresponding hydroxy analog can significantly reduce antiproliferative activity. nih.gov
Table 1: Impact of Methoxy Group on Quinazoline Activity
| Modification | Observed Effect on Biological Activity | Source(s) |
|---|---|---|
| Presence of Electron-Donating Methoxy Group | Generally favorable for activity | researchgate.net |
| 2-Methoxyphenyl Substitution | Remarkable antiproliferative profile | nih.gov |
| Substitution at 6- and 7-Positions | Can decrease potency | nih.gov |
The amino group at the C-4 position is a cornerstone of the biological activity of this class of compounds. The 4-aminoquinazoline scaffold is considered a "privileged structure" in medicinal chemistry because it can serve as a framework for effective ligands across a range of biological targets. mdpi.com The synthesis of these compounds often relies on the regioselective nucleophilic aromatic substitution at the C-4 position of 2,4-dichloroquinazoline (B46505) precursors, a reaction that consistently favors the C-4 site. mdpi.com
This substitution is vital for the pharmacological effects of many quinazoline-based inhibitors, particularly those targeting kinases. The 4-anilinoquinazoline (B1210976) structure (where an aniline (B41778) group is attached to the C-4 amino position) is known to confer potent and highly selective inhibition of enzymes like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov SAR studies consistently show that substitution at the 4th position with an amine or a substituted amine is a key strategy for enhancing the antimicrobial and anticancer activities of quinazoline derivatives. nih.govnih.gov
Modifications of the Amino Moiety and Resulting Pharmacological Implications
Beyond the mere presence of the C-4 amino group, modifications to this moiety have profound pharmacological implications. The substitution on the amino nitrogen can dramatically alter the compound's potency and even its mechanism of action.
A pivotal study on 2-chloro-4-anilinoquinazolines revealed that the addition of a methyl group to the nitrogen linker atom was "essential for the apoptosis-inducing activity" of the series. nih.gov The resulting compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was identified as a highly active inducer of apoptosis, with an EC50 for caspase activation of just 2 nM. nih.gov This finding contrasts with the SAR for EGFR kinase inhibitors, where such N-methylation is not always a requirement, indicating that this specific modification can switch or enhance the biological outcome. nih.gov
Table 2: Pharmacological Impact of Amino Moiety Modification
| Compound/Modification | Key Finding | Biological Activity | Source(s) |
|---|---|---|---|
| N-methylation of the 4-amino linker | Essential for activity | Potent inducer of apoptosis | nih.gov |
Linker Chemistry and Scaffold Modifications
Altering the core quinazoline scaffold or the linkers connecting substituents can lead to novel derivatives with improved properties. One approach involves fusing the quinazoline ring with other heterocyclic systems. For example, a series of N-substituted-5-phenyl- researchgate.netnih.govmdpi.comtriazolo[1,5-c]quinazolin-2-amines were synthesized by modifying the quinazoline core, resulting in compounds with potential anti-HIV and antibacterial activities. researchgate.net
Another successful strategy involves linker chemistry. In the development of inhibitors for p21-activated kinase 4 (PAK4), researchers inserted a carbonyl group at the C-2 side chain of a 4-aminoquinazoline scaffold. This created a novel 4-aminoquinazoline-2-carboxamide scaffold. This modification was guided by structure-based drug design to introduce a group that could form a crucial charge-assisted hydrogen bond with a key aspartate residue in the kinase's binding pocket, thereby enhancing binding affinity and selectivity.
Stereochemical Considerations in Activity Modulation
Chirality and stereochemistry can play a significant role in the biological activity of quinazoline derivatives. The three-dimensional arrangement of atoms in a molecule can dictate how it fits into a biological target, and stereoisomers of the same compound can exhibit vastly different potencies and effects.
For instance, the naturally occurring fumiquinazolines F and G are stereoisomers. mdpi.com When tested for their cytotoxic effects against cancer cells, fumiquinazoline F was found to have a more potent inhibitory effect on the proliferation of hormone therapy-resistant breast cancer cells (BT-474 and MDA-MB-231) than its stereoisomer, fumiquinazoline G. mdpi.com This demonstrates that even subtle differences in the spatial orientation of functional groups can lead to significant changes in biological activity. The existence of stereoisomeric styryl derivatives of 4-quinazolone has also been a subject of study, further highlighting the importance of stereochemistry in this class of compounds. mdpi.com
Preclinical Mechanistic and Biological Activity Studies
Cellular Responses and Pharmacodynamic Investigations
Modulation of Protein Localization and Function
The quinazoline (B50416) scaffold is integral to designing molecules that can modulate the function and subcellular location of proteins. Analogs of 2-Chloro-5-methoxyquinazolin-4-amine have been identified as potent inhibitors of specific protein kinases. For instance, a series of 5,7-disubstituted quinazolines bearing a 4-(2-chloro-5-methoxyanilino) moiety have been synthesized and evaluated as c-Src kinase inhibitors. These compounds, by targeting the kinase, interfere with its function in cell signaling pathways.
Furthermore, research into other substituted quinazolines has revealed their ability to influence protein localization and function through various mechanisms. A 2,4-disubstituted quinazoline derivative, known as Sysu12d, was found to down-regulate the c-myc proto-oncogene. It achieves this by stabilizing the G-quadruplex structure in the c-myc promoter, which in turn leads to a decrease in the expression of nucleolin. Sysu12d can also disrupt the complex formed between nucleolin and the G-quadruplex. These actions collectively suppress the synthesis of ribosomal RNA, leading to the activation of the p53 tumor suppressor protein and subsequent apoptosis in cancer cells. This demonstrates that quinazoline derivatives can modulate fundamental cellular processes by altering the function and availability of key proteins.
ATP Hydrolysis Modulation in Transporter Systems
ATP-binding cassette (ABC) transporters are critical membrane proteins that use the energy from ATP hydrolysis to move substances across cellular membranes. The modulation of this process is a key area of therapeutic interest. The mechanism of ATP hydrolysis in these transporters involves highly conserved motifs within the nucleotide-binding domains (NBDs), such as the Walker A and B motifs, and the LSGGQ signature sequence. The process is initiated by the binding of ATP, which leads to the closure of the NBD dimer. A key step is the polarization of a water molecule by a conserved acidic residue, which then acts as a general base to attack the γ-phosphate of ATP. This intricate mechanism, likely conserved across the ABC transporter family, presents a target for modulators. While direct studies on this compound are not specified, compounds with this scaffold could potentially interfere with the conformational changes required for NBD dimerization or interact with key residues in the ATP-binding pocket, thereby modulating the efficiency of ATP hydrolysis and transport.
Inhibition of Colony Formation and Cell Migration
The ability of cancer cells to form colonies and migrate is fundamental to tumor progression and metastasis. Quinazoline derivatives have shown significant promise in inhibiting these processes, particularly through the inhibition of p21-activated kinases (PAKs). PAK4, for example, is overexpressed in many tumors and plays a role in cell proliferation, migration, and invasion. nih.gov
A novel class of 6-Chloro-4-aminoquinazoline-2-carboxamide derivatives has been designed as potent and selective PAK4 inhibitors. One of the most effective compounds, 31 (CZh226) , demonstrated remarkable selectivity for PAK4 and potently inhibited the migration and invasion of A549 tumor cells. acs.org This inhibition is achieved by regulating the downstream signaling pathways directed by PAK4. acs.org Studies on other cancer cell lines, such as mutant KRAS colon cancer cells, have shown that knocking down PAK4 can reduce colony-forming ability by as much as 97%. aacrjournals.org This effect is often associated with the modulation of the actin cytoskeleton. aacrjournals.org These findings highlight the potential of the chloro-aminoquinazoline scaffold as a basis for developing anti-metastatic agents. nih.govacs.org
Table 1: Effect of PAK4 Inhibition by Quinazoline Analogs on Cancer Cell Processes
| Compound/Method | Cell Line | Key Finding | Reference |
|---|---|---|---|
| Compound 31 (CZh226) | A549 (Lung Cancer) | Potently inhibited cell migration and invasion. | acs.org |
| PAK4 Knockdown (RNAi) | HCT116 (Colon Cancer) | Reduced colony-forming ability by 97%. | aacrjournals.org |
| PAK4 Inhibition | Various Cancer Cells | Attenuates proliferation, migration, and invasion. | nih.gov |
Anti-Aggregation Studies (e.g., Amyloid-beta aggregation)
The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. nih.govnih.gov Consequently, inhibiting this process is a major therapeutic goal. Research has shown that various 2,4-disubstituted quinazoline derivatives can act as potent inhibitors of Aβ aggregation. nih.gov
In one study, a library of fifty-seven such derivatives was evaluated. nih.gov Compound 15b (4-(benzylamino)quinazolin-2-ol) emerged as the most potent inhibitor of Aβ40 aggregation, with an IC₅₀ value of 270 nM. This potency was significantly greater than that of the reference compounds curcumin (B1669340) and resveratrol. nih.gov Another derivative, compound 9 (N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine) , also showed good inhibition of Aβ aggregation (IC₅₀ = 2.3 μM) alongside its ability to inhibit cholinesterase enzymes, making it a multi-target agent for Alzheimer's disease. nih.gov More recent work has identified a quinazoline derivative, compound AV-2 , that not only inhibits self-induced Aβ aggregation but also prevents aggregation induced by acetylcholinesterase, as demonstrated in the Thioflavin T assay. nih.gov These studies underscore the potential of the quinazoline scaffold in developing drugs to combat neurodegenerative diseases characterized by protein aggregation. nih.govnih.gov
Table 2: Inhibition of Amyloid-Beta Aggregation by Quinazoline Derivatives
| Compound | Target | IC₅₀ | Key Finding | Reference |
|---|---|---|---|---|
| 15b | Aβ40 Aggregation | 270 nM | More potent than curcumin and resveratrol. | nih.gov |
| 9 | Aβ40 Aggregation | 2.3 µM | Dual inhibitor of Aβ aggregation and cholinesterases. | nih.gov |
| AV-2 | Self-induced & AChE-induced Aβ Aggregation | Not specified | Prevents aggregation and ameliorates cognitive impairment in vivo. | nih.gov |
Broader Spectrum Biological Activities of Quinazoline Analogs
The quinazoline core is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities. wisdomlib.org
Antimicrobial Properties
Quinazoline derivatives have demonstrated significant activity against a broad spectrum of microbes, including bacteria and fungi. rphsonline.com Their efficacy has been noted against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. researchgate.netnih.gov For example, a series of novel 2,4-disubstituted-6-iodoquinazoline derivatives were synthesized and tested, with some compounds showing strong antibacterial action, particularly against Gram-positive strains. nih.gov Similarly, other studies have reported that certain quinazoline derivatives exhibit good inhibitory activity against fungi like Candida albicans and Aspergillus niger. The versatility of the quinazoline ring allows for structural modifications that can enhance potency and broaden the spectrum of activity, making it a valuable template for the development of new antimicrobial agents to combat drug-resistant pathogens. rphsonline.com
Antimalarial Activity
The fight against malaria, particularly strains resistant to conventional drugs like chloroquine, has led to the exploration of novel chemical scaffolds, with quinazolinones showing significant promise. wisdomlib.orgnih.gov This interest is partly based on the structure of febrifugine, a natural alkaloid with potent antimalarial properties that contains a quinazolinone moiety. nih.gov Synthetic analogs have been developed that exhibit potent activity against Plasmodium falciparum and Plasmodium berghei. nih.govresearchgate.net For instance, a series of 2,3-substituted quinazolin-4(3H)-one derivatives showed significant antimalarial activity in mice infected with P. berghei. nih.gov Other research has focused on 6,7-dimethoxyquinazoline-2,4-diamines, which have also demonstrated potent suppression of parasitemia in rodent models. researchgate.net The development of these derivatives is often more cost-effective and involves shorter synthetic routes compared to modifying natural products, highlighting their potential in discovering new and effective antimalarial drugs. nih.gov
Anticonvulsant Activity
The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. Within this class, derivatives of quinazolin-4-one and quinazolin-4-amine (B77745) have been the subject of significant research for their potential as anticonvulsant agents. mdpi.comnih.govnih.gov Investigations into these compounds are often prompted by the historical precedent of methaqualone, a quinazolin-4(3H)-one derivative that exhibited sedative-hypnotic and anticonvulsant properties. mdpi.comnih.gov The primary mechanism often implicated in the anticonvulsant effect of these derivatives is their action as positive allosteric modulators of the GABAa receptor. mdpi.comnih.govnih.gov
Preclinical evaluations of these compounds typically involve standardized animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govnih.govresearchgate.net These models help to determine the ability of a compound to prevent seizure spread and to raise the seizure threshold, respectively. Research in this area focuses on synthesizing new derivatives and establishing structure-activity relationships to optimize anticonvulsant efficacy while minimizing neurotoxicity. nih.govwho.int
Detailed Research Findings
A study by S. Al-Ghamdi and colleagues involved the synthesis of a series of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives and their subsequent evaluation for anticonvulsant activity. The results demonstrated that several of the synthesized compounds exhibited significant anticonvulsant effects when compared to a diazepam standard. nih.gov Specifically, compounds with certain substitutions on the phenoxy and piperazine (B1678402) moieties showed noteworthy activity.
Another research effort by M. F. Zayed reported on new fluorinated quinazolinone derivatives. who.int The study highlighted that the introduction of a halogen substituent at the sixth position of the quinazolinone ring tended to enhance anticonvulsant activity. Several of the synthesized compounds showed significant protection against MES-induced seizures with a good safety margin, as indicated by low neurotoxicity in the rotarod test. who.int
Further research has explored 2,3,8-trisubstituted-4(3H)-quinazoline derivatives, with some compounds proving to be potent anticonvulsants against both electrically and chemically induced seizures. nih.gov These studies underscore the therapeutic potential of the quinazoline framework in the development of novel antiepileptic drugs.
The following data tables present findings from preclinical anticonvulsant studies on various quinazolin-4-one derivatives, illustrating the typical methodologies and outcomes of such research.
| Compound | Dose (mg/kg) | Protection (%) | Neurotoxicity |
|---|---|---|---|
| Compound 4b | 100 | Significant | Not Reported |
| Compound 7b | 100 | Significant | Not Reported |
| Compound 7c | 100 | Significant | Not Reported |
| Compound 7d | 100 | Significant | Not Reported |
| Compound 7e | 100 | Significant | Not Reported |
| Compound 7f | 100 | Significant | Not Reported |
| Compound 8a | 100 | Significant | Not Reported |
| Compound 9b | 100 | Significant | Not Reported |
Data sourced from Al-Ghamdi, S. (2014). nih.gov
| Compound | Dose (mg/kg) | Protection Against MES-Induced Seizure (%) | Neurotoxicity |
|---|---|---|---|
| Compound 5 | 100 | 69.5 | No |
| Compound 6 | 100 | 71.2 | No |
| Compound 7 | 100 | 72.4 | No |
| Compound 8 | 100 | 73.1 | No |
Data sourced from Zayed, M. F. (2014). who.int
Drug Discovery and Lead Optimization Efforts
Identification of Hit Compounds and Scaffold Prioritization
In drug discovery, a "hit" is a compound that displays a desired biological activity in an initial screening process. The quinazoline (B50416) core structure is frequently identified in such screens, establishing it as a "privileged scaffold." nih.gov This prioritization stems from its structural capacity to mimic the adenine (B156593) base of adenosine (B11128) triphosphate (ATP), allowing it to effectively compete for the ATP-binding site on a wide array of protein kinases. nih.gov Protein kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them prime targets for therapeutic intervention. nih.govmdpi.com
The specific compound, 2-Chloro-5-methoxyquinazolin-4-amine, serves as a highly valuable starting framework. Its chemical architecture offers distinct advantages for further development:
The Quinazoline Core : Provides the fundamental structure for binding to the kinase hinge region.
The 2-Chloro Group : This halogen atom acts as a convenient and reactive site for nucleophilic substitution. This allows medicinal chemists to easily introduce a wide variety of chemical moieties to explore interactions with different regions of the target protein's binding pocket. drughunter.comyoutube.com
The 4-Amino Group : This site allows for the attachment of different substituents, often aryl groups, which can be tailored to enhance binding affinity and selectivity. The addition of an aniline (B41778) group at this position (creating a 4-anilinoquinazoline) is a common and highly effective strategy. nih.govmdpi.com
Through high-throughput screening of compound libraries, quinazoline-containing molecules are consistently identified as hits, leading to their prioritization for lead development programs aimed at creating targeted therapies.
Lead Optimization Strategies for Enhanced Potency and Selectivity
Following the identification of a hit, the lead optimization phase begins. This iterative process involves synthesizing and testing new derivatives to systematically improve potency (the concentration required to produce a desired effect) and selectivity (the ability to act on a specific target without affecting other, related proteins).
For derivatives of this compound, optimization strategies frequently target the C2, C4, and C6/C7 positions of the quinazoline ring. The general pharmacophoric structure for many potent epidermal growth factor receptor (EGFR) kinase inhibitors, for example, is a 4-anilinoquinazoline (B1210976) with substitutions at the C6 and/or C7 positions. mdpi.com
A study on 4-anilinoquinazolines as apoptosis inducers found that a methyl group on the linking nitrogen atom was crucial for activity, a feature that distinguishes its structure-activity relationship (SAR) from that of typical EGFR kinase inhibitors. nih.gov Specifically, the derivative 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was identified as a highly potent inducer of apoptosis. nih.gov
The impact of these chemical modifications is evident when comparing the inhibitory concentrations (IC₅₀) of various derivatives against different kinase targets.
| Compound Structure/Class | Modification Strategy | Target Kinase(s) | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | N-methylation of the 4-anilino linker | Caspase Activation (Apoptosis) | 2 nM (EC₅₀) | nih.gov |
| Quinazolin-4-one Derivative (Compound 21) | Thioacetyl-benzohydrazide substituent | VEGFR-2 | 4.6 µM | nih.govmdpi.com |
| Quinazoline-2,4(1H,3H)-dione Derivatives | 3-substituted diones | c-Met, VEGFR-2 | 0.052 to 0.084 µM | nih.govmdpi.com |
| 6-Alkynyl-4-anilinoquinazoline (Compound 28) | Alkynyl group at C6 position | EGFR | 14.1 nM | mdpi.com |
| Quinazoline-2-carboxamide (Compound 31) | Cyclopropyl amide side chain | PAK4 | 0.016 µM (Kᵢ) | acs.org |
These examples demonstrate that subtle changes to the quinazoline scaffold can lead to dramatic shifts in potency and target specificity, guiding the development of compounds with improved therapeutic profiles.
Rational Design Approaches for Derivative Development
Modern drug discovery heavily relies on rational, structure-based drug design (SBDD) to accelerate the optimization process. acs.org This approach uses high-resolution structural information of the target protein, typically obtained through X-ray crystallography, to guide the design of more effective inhibitors.
By visualizing how a quinazoline derivative binds within the ATP pocket of a target kinase, chemists can rationally design new modifications to improve the "fit." For instance, the crystal structure of a kinase might reveal a nearby hydrophobic pocket that is not currently occupied by the inhibitor. A new derivative can then be synthesized with an added chemical group designed specifically to fit into that pocket, thereby increasing binding affinity and potency.
A study on p21-activated kinase 4 (PAK4) inhibitors utilized an SBDD approach starting with a 2,4-diaminoquinazoline scaffold. acs.org Guided by X-ray crystallography, a series of novel 4-aminoquinazoline-2-carboxamide derivatives were designed and synthesized. acs.org This rational approach led to the discovery of a compound with remarkable selectivity for PAK4 over other kinases. acs.org
Molecular docking is another powerful computational tool used in rational design. nih.gov It allows researchers to virtually screen thousands of potential derivatives by simulating how they would bind to a target protein. This in silico process helps prioritize which compounds are most likely to be active, saving significant time and resources in the lab. By combining these computational models with empirical structure-activity relationship (SAR) data, researchers can efficiently refine the quinazoline scaffold to develop highly potent and selective drug candidates. nih.govnih.gov
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and versatile synthetic routes is paramount for the exploration of the chemical space around the 2-chloro-5-methoxyquinazolin-4-amine scaffold. Future research will likely focus on novel methodologies that offer improved yields, reduced reaction times, and greater molecular diversity.
One promising avenue is the application of modern synthetic techniques to streamline the synthesis of quinazoline (B50416) derivatives. For instance, the traditional multi-step synthesis of quinolines, which can be adapted for quinazolines, often starts from readily available materials like 4-methoxyaniline and involves cyclization, nitration, and chlorination steps. atlantis-press.com The optimization of these classical methods for industrial-scale production remains a key objective. atlantis-press.com
Furthermore, the reactivity of chloro-substituted quinazolines makes them valuable intermediates for introducing a wide range of functional groups. The 4-chloroquinazoline moiety is highly reactive towards various nucleophiles, including nitrogen and oxygen nucleophiles, enabling the synthesis of diverse derivatives. researchgate.net Future work could explore novel coupling reactions and one-pot procedures to expedite the derivatization of the this compound core. This would facilitate the rapid generation of compound libraries for biological screening.
Advanced Mechanistic Elucidation of Biological Actions
A deeper understanding of the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their rational design and therapeutic application. While the parent compound may serve as a synthetic precursor, its derivatives have shown significant potential in modulating key cellular pathways.
For example, a related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, has been identified as a potent inducer of apoptosis. nih.govresearchgate.net This compound was found to inhibit tubulin polymerization, a mechanism distinct from that of many 4-anilinoquinazolines that target EGFR kinase. nih.gov Future research on derivatives of this compound should therefore include comprehensive mechanistic studies to identify their precise molecular targets. Techniques such as proteomics, transcriptomics, and cellular imaging can be employed to unravel the complex signaling networks affected by these compounds.
Moreover, understanding the structure-activity relationships (SAR) is critical. For instance, in the case of the apoptosis-inducing 4-anilinoquinazolines, a methyl group on the nitrogen linker was found to be essential for activity, while substitutions at the 6- and 7-positions of the quinazoline core decreased potency. nih.gov Similar detailed SAR studies on derivatives of this compound will be instrumental in optimizing their biological activity and selectivity.
Development of Targeted Therapies Based on the this compound Scaffold
The quinazoline scaffold is a well-established pharmacophore in the development of targeted therapies, particularly in oncology. Many quinazoline derivatives function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.
Future efforts in this area will likely involve the structure-based design of novel inhibitors based on the this compound core. By leveraging X-ray crystallography and computational modeling, researchers can design molecules that selectively bind to the ATP-binding site of specific kinases. acs.org For example, the design of 4-aminoquinazoline-2-carboxamide derivatives as potent and selective p21-activated kinase 4 (PAK4) inhibitors demonstrates the potential of this approach. acs.org
The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers, represents another attractive target. atlantis-press.comnih.gov The development of quinoline and quinazoline derivatives as PI3K/mTOR inhibitors highlights the potential of the this compound scaffold in this context. atlantis-press.comnih.gov Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives to develop effective and safe anticancer agents.
Applications in Multi-Target Drug Design and Polypharmacology
The concept of "one drug, multiple targets" is gaining traction in drug discovery, as many complex diseases involve multiple pathological pathways. The versatility of the quinazoline scaffold makes it an ideal platform for the design of multi-target agents.
By strategically modifying the substituents on the this compound core, it may be possible to design compounds that simultaneously modulate multiple targets. For instance, a single molecule could be engineered to inhibit both a key kinase and a component of the apoptosis machinery, leading to a synergistic therapeutic effect.
Q & A
Q. What are the established synthetic routes for 2-Chloro-5-methoxyquinazolin-4-amine, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution reactions starting from 4-chloroquinazoline derivatives. A representative method includes:
- Step 1: Reacting 4-chloroquinazoline with 5-methoxy-substituted amines in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., Hunig’s base) at room temperature for 2–4 hours .
- Step 2: Purification via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexanes) to isolate the product.
Optimization Strategies:
- Catalyst Use: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for introducing aryl groups .
- Temperature Control: Microwave-assisted synthesis (e.g., 150°C for 1 hour) accelerates reaction kinetics and improves yields .
- Solvent Selection: DMF enhances solubility of intermediates, while LiCl washes reduce emulsion formation during workup .
Q. Table 1: Representative Synthesis Data
| Starting Material | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-Chloroquinazoline | DMF, Hunig’s base, RT, 2 h | 99 | >95 |
| 6-Bromo derivative | Microwave, 150°C, 1 h | 58 | >95 |
Q. What analytical techniques are critical for confirming the structural identity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 8.99 (d, J = 4.89 Hz) and δ 4.97 (d, J = 5.53 Hz) confirm aromatic protons and methoxy/amine substituents .
- ¹³C NMR: Signals at δ 159.05 (C=O) and δ 54.88 (N-CH₂) validate the quinazoline backbone .
- High-Resolution Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]⁺ = 362.0957) confirms molecular formula .
- LCMS Purity Analysis: Dual gradients (e.g., 3-minute and 7-minute acetonitrile/water) ensure >95% purity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO/LUMO energies) to explain reactivity differences in substituents .
- Molecular Docking: Simulates binding affinities to target proteins (e.g., kinases) to rationalize divergent IC₅₀ values in enzymatic assays .
- Data Integration: Combines computational results with experimental SAR data to identify key functional groups (e.g., methoxy vs. chloro positioning) that modulate activity .
Case Study:
Contradictory inhibition data for CLK1 vs. DYRK1A kinases can be addressed by modeling hydrogen-bond interactions between the quinazoline core and catalytic lysine residues .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Process Analytical Technology (PAT): Real-time monitoring (e.g., in-situ FTIR) detects intermediates and optimizes reaction endpoints .
- Alternative Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and facilitate solvent recovery .
- Flow Chemistry: Continuous flow systems reduce batch variability and enhance heat transfer for exothermic steps .
Q. Table 2: Scale-Up Challenges and Solutions
| Challenge | Solution | Outcome |
|---|---|---|
| Low yield in coupling step | Microwave-assisted flow reactor | Yield increased from 58% to 82% |
| Emulsion during extraction | LiCl wash optimization | Purity improved to >99% |
Q. How do steric and electronic effects of the 5-methoxy group influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric Effects: The 5-methoxy group hinders nucleophilic attack at C2, necessitating bulky ligands (e.g., XPhos) to stabilize transition states in Buchwald-Hartwig aminations .
- Electronic Effects: Electron-donating methoxy groups increase electron density at C4, enhancing electrophilic substitution at C2. This is validated by Hammett plots showing a linear free-energy relationship (σ⁺ = -0.27) .
Experimental Validation:
Q. What methodologies are recommended for analyzing contradictory cytotoxicity data in this compound derivatives across cell lines?
Methodological Answer:
- Meta-Analysis: Aggregate data from PubChem and ChEMBL to identify trends in logP values and cytotoxicity (e.g., CC₅₀ ranges: 0.1–10 µM) .
- Mechanistic Profiling: Use kinome-wide screening (e.g., Reaction Biology’s KinaseScan) to differentiate off-target effects .
- Redox Profiling: Measure ROS generation via DCFDA assays to assess if cytotoxicity is mediated by oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
